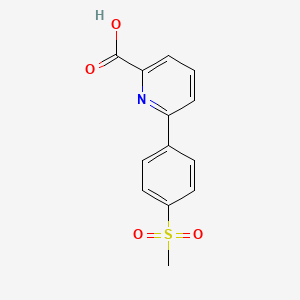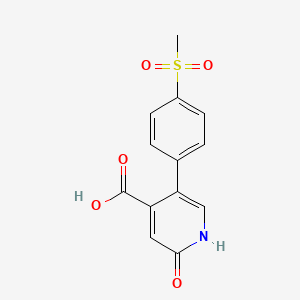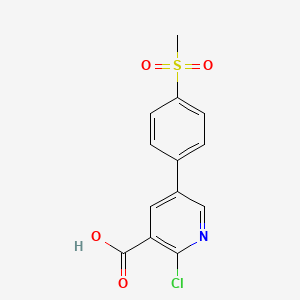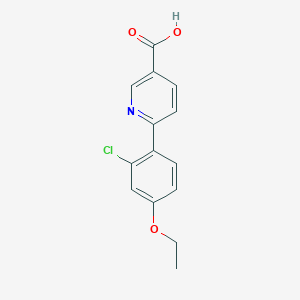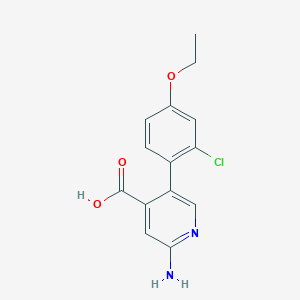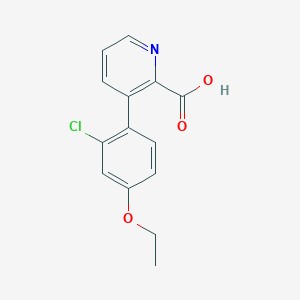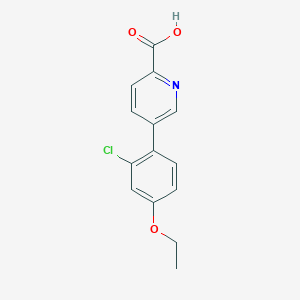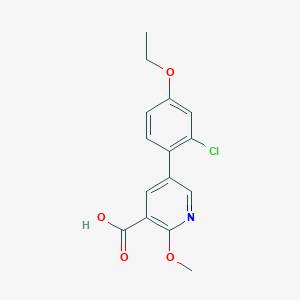
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-ethoxyphenyl)picolinic acid (CEPA) is an organic compound with a molecular formula of C10H9ClO3. It is an aromatic carboxylic acid that is widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. CEPA is also known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
科学的研究の応用
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde and 2-chloro-4-ethoxybenzamide. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of polymers with a variety of functional groups.
作用機序
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is believed to act as a proton donor in the synthesis of other compounds. It is also believed to act as an electrophile, which can be used to catalyze the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is a relatively inexpensive and readily available reagent, making it a popular choice for laboratory experiments. It is also relatively easy to handle and store, and has a low toxicity. However, it is important to note that 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is not water-soluble, and can therefore be difficult to work with in aqueous solutions.
将来の方向性
The potential applications of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% in the synthesis of drugs and other compounds is still being explored. In addition, further research is needed to explore the biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%, and to determine its potential therapeutic applications. Additionally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as an inhibitor of acetylcholinesterase, and to determine its potential therapeutic applications in the treatment of neurological disorders.
合成法
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-ethoxyphenol with 2-chloro-4-chloroacetyl chloride. This reaction produces a white solid that is then purified by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-10-3-4-11(12(15)8-10)9-5-6-16-13(7-9)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNMDIDUMTGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

